3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3-(1-Piperidinyl)-8-azabicyclo[321]octane dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ It is a bicyclic structure that includes both piperidine and azabicyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. For example, the reaction of piperidine with a bicyclic ketone in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in therapeutic applications or as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[3.2.1]octane dihydrochloride: This compound has a similar bicyclic structure but differs in the position of nitrogen atoms.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with different ring sizes and nitrogen positions.
Uniqueness
3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic structure that combines piperidine and azabicyclo moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-piperidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-2-6-14(7-3-1)12-8-10-4-5-11(9-12)13-10;;/h10-13H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDBWAKOJNQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC3CCC(C2)N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.